molecular formula C14H17N3O2 B13950036 1H-Pyrazole-3-carboxamide, 5-butoxy-1-phenyl- CAS No. 55228-44-9

1H-Pyrazole-3-carboxamide, 5-butoxy-1-phenyl-

Cat. No.: B13950036
CAS No.: 55228-44-9
M. Wt: 259.30 g/mol
InChI Key: AZVFAUKWQQHKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of 1-phenyl-3-butanone with hydrazine hydrate to form the corresponding pyrazoline intermediate. This intermediate is then oxidized to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

55228-44-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-butoxy-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-2-3-9-19-13-10-12(14(15)18)16-17(13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,15,18)

InChI Key

AZVFAUKWQQHKCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.